![molecular formula C25H21FN4O4S B2843006 N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-89-0](/img/structure/B2843006.png)
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Design and Synthesis
The compound, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, was designed as a selective degrader of histone deacetylase-3 (HDAC3) using a proteolysis targeting chimera (PROTAC) approach . The synthetic pathway involved several steps, including the introduction of fluorine and other functional groups.
In Vitro Activity
The title compound was tested in vitro against human class-I HDAC isoforms. Notably, it exhibited an IC50 value of 3.4 µM against HDAC3. However, despite its inhibitory activity, it did not induce degradation of the targeted HDACs. This finding highlights the complexity of PROTAC design and the need for further optimization .
Pharmacophore and Scaffold
Most HDAC inhibitors (HDACis) share a common pharmacophoric scaffold, consisting of three essential components:
Potential Therapeutic Applications
While this specific compound did not achieve the desired protein degradation, its design principles and structural features provide insights for future PROTAC development. Researchers may explore modifications to enhance selectivity, pharmacokinetics, and cellular activity. Potential therapeutic applications include cancer treatment, neurodegenerative diseases, and other conditions influenced by HDAC activity .
Future Directions
Further studies are needed to optimize the compound’s properties, evaluate its efficacy in cellular models, and explore potential combination therapies. Collaborations between medicinal chemists, biologists, and clinicians will be crucial to advancing PROTAC-based drug discovery .
properties
IUPAC Name |
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4S/c26-20-6-2-3-7-21(20)28-24(31)16-35-23-15-29(22-8-4-1-5-19(22)23)14-13-27-25(32)17-9-11-18(12-10-17)30(33)34/h1-12,15H,13-14,16H2,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRCQDCKQUTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.